N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
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Overview
Description
“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride” is a complex organic compound. It is a derivative of thiazolopyridine . The molecular formula for one of its variants is C22H23Cl2N3O3S2, with an average mass of 512.472 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a thiazolopyridine core, which is a heterocyclic compound containing a thiazole ring fused to a pyridine ring . It also contains a biphenyl group and a carboxamide group .Scientific Research Applications
Heterocyclic Compound Synthesis
Recent research has delved into the synthesis of heterocyclic compounds, demonstrating the versatility of compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride. For instance, Patel and Patel (2015) describe the synthesis of a novel series of heterocyclic compounds characterized by various spectroscopic techniques and evaluated for their antibacterial and antifungal activities, highlighting the compound's role in developing new antimicrobial agents (Patel & Patel, 2015).
Antipsychotic Agent Potential
Norman et al. (1996) explored heterocyclic analogues of 1192U90 for their potential as antipsychotic agents, evaluating their binding to dopamine and serotonin receptors and their in vivo efficacy. This study underlines the compound's significance in the discovery of new therapeutic options for psychiatric disorders (Norman et al., 1996).
Azolopyrimidines, Azolopyridines, and Quinolines
Almazroa et al. (2004) reported on the reaction of enaminones with aminoheterocycles leading to the formation of azolopyrimidines, azolopyridines, and quinolines. This study presents a method for constructing complex heterocyclic systems, contributing to the development of new compounds with potential pharmacological applications (Almazroa et al., 2004).
Antitumor and Antimicrobial Activities
Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and evaluated their derivatives for antitumor and antimicrobial activities. The findings suggest promising avenues for the development of new agents against cancer and infectious diseases (Riyadh, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it an important target for anticoagulant drugs .
Mode of Action
The compound interacts with Factor Xa, inhibiting its activity . This inhibition prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade . By blocking this step, the compound effectively reduces blood clotting.
Biochemical Pathways
The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound disrupts this pathway, reducing the formation of thrombin and, consequently, fibrin, the main component of blood clots .
Result of Action
The molecular effect of the compound’s action is the inhibition of Factor Xa, which leads to a decrease in thrombin formation . On a cellular level, this results in a reduced ability for blood to clot. This can prevent thrombosis, the formation of harmful blood clots within blood vessels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS.ClH/c30-25(22-13-11-21(12-14-22)20-9-5-2-6-10-20)28-26-27-23-15-16-29(18-24(23)31-26)17-19-7-3-1-4-8-19;/h1-14H,15-18H2,(H,27,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETHARFUGHXEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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